molecular formula C17H11ClFN3O3 B5238712 1-(4-Chlorophenyl)-5-[(2-fluorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione

1-(4-Chlorophenyl)-5-[(2-fluorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione

Cat. No.: B5238712
M. Wt: 359.7 g/mol
InChI Key: GAPCHTRWMIQZST-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-[(2-fluorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione is a complex organic compound that features a pyrimidine ring substituted with chlorophenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-5-[(2-fluorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione typically involves multi-step organic reactions. One common route includes the condensation of 4-chlorobenzaldehyde with 2-fluoroaniline to form an imine intermediate. This intermediate is then cyclized with a suitable pyrimidine precursor under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-5-[(2-fluorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl and fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(4-Chlorophenyl)-5-[(2-fluorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-5-[(2-fluorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-2-(4-fluorophenyl)ethanone
  • 4-Chloro-2-fluorobenzenemethanol

Comparison

Compared to similar compounds, 1-(4-Chlorophenyl)-5-[(2-fluorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione is unique due to its pyrimidine ring structure, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and fluorophenyl groups enhances its reactivity and potential for diverse applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-5-[(2-fluorophenyl)iminomethyl]-6-hydroxypyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN3O3/c18-10-5-7-11(8-6-10)22-16(24)12(15(23)21-17(22)25)9-20-14-4-2-1-3-13(14)19/h1-9,24H,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPCHTRWMIQZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=C(N(C(=O)NC2=O)C3=CC=C(C=C3)Cl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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